molecular formula C15H12O4 B190946 3,9-Dihydroxypterocarpan CAS No. 61135-91-9

3,9-Dihydroxypterocarpan

Cat. No. B190946
CAS RN: 61135-91-9
M. Wt: 256.25 g/mol
InChI Key: ODMIEGVTNZNSLD-WFASDCNBSA-N
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Scientific Research Applications

Conformational Landscape and Structural Stability

  • Conformational Preferences : The conformational preferences of 3,9-dihydroxypterocarpan and related compounds have been investigated in vacuo, revealing insights into their structural stability and relative arrangements. This research is crucial for understanding the physical and chemical properties of these compounds (Alagona, Ghio, & Monti, 2004).
  • Hydrogen-Bond Network : Studies have focused on the hydrogen-bond network around 3,9-dihydroxypterocarpan, using molecular dynamics simulations. These findings are important for comprehending how these compounds interact in different environments (Alagona, Ghio, & Monti, 2005).

Biological and Pharmacological Effects

  • Apoptosis Induction : Pterocarpans, including 3,9-dihydroxypterocarpan, have been shown to induce apoptosis in human leukemia cells. This discovery opens potential avenues for the development of new therapeutic agents (Militão et al., 2006).
  • Antimitotic Properties : The antimitotic effects of 3,9-dihydroxypterocarpan on sea urchin eggs have been observed, suggesting potential applications in understanding cell division and development (Militão et al., 2005).

Chemical and Physical Properties

  • Antioxidant Activity : The antioxidant activity of 3,9-dihydroxypterocarpan has been linked to its copper coordination ability. This insight is significant for developing antioxidant strategies and understanding the chemical interactions of these compounds (Alagona & Ghio, 2009).

Metabolic Profiling and Synthesis

  • Metabolite Profiling : Research into the metabolites of related pterocarpans in rat hepatic systems provides a framework for understanding the metabolism of these compounds in biological systems (Zhang et al., 2019).
  • Synthetic Approaches : Efforts have been made in synthesizing various derivatives of pterocarpans, including 3,9-dihydroxypterocarpan, which are crucial for exploring their potential applications in different fields (Silva, Netto, & Costa, 2004).

properties

IUPAC Name

(6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2/t12-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMIEGVTNZNSLD-WFASDCNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210024
Record name 3,9-Dihydroxypterocarpan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Dihydroxypterocarpan

CAS RN

61135-91-9
Record name (6aR,11aR)-6a,11a-Dihydro-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61135-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,9-Dihydroxypterocarpan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061135919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Dihydroxypterocarpan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
290
Citations
ML HAGMANN, W HELLER… - European journal of …, 1984 - Wiley Online Library
A microsomal preparation from elicitor‐challenged soybean cell suspension cultures catalyzes an NADPH‐dependent and dioxygen‐dependent 6a‐hydroxylation of 3,9‐…
Number of citations: 94 febs.onlinelibrary.wiley.com
G Kochs, H Grisebach - Archives of biochemistry and biophysics, 1989 - Elsevier
Elicitor-challenged soybean (Glycine max) cell cultures were used for detergent solubilization and purification of cytochrome P450 3,9-dihydroxypterocarpan 6a-hydroxylase (D6aH). …
Number of citations: 80 www.sciencedirect.com
DR Biggs, R Welle, FR Visser, H Grisebach - FEBS letters, 1987 - Wiley Online Library
A microsomal fraction of elicitor‐challenged bean (Phaseolus vulgaris) cell suspension cultures catalyses the prenylation of 3,9‐dihydroxypterocarpan (DHP) to 3,9‐dihydroxy‐10‐…
Number of citations: 39 febs.onlinelibrary.wiley.com
G Kochs, D Werck-Reichhart, H Grisebach - Archives of biochemistry and …, 1992 - Elsevier
Two cytochrome P450 enzymes, cinnamate 4-hydroxylase (C4H) and 3,9-dihydroxypterocarpan 6a-hydroxylase (D6aH), were isolated from elicitor-challenged soybean (Glycine max) …
Number of citations: 42 www.sciencedirect.com
K Uchida, T Akashi, T Aoki - Plant and Cell Physiology, 2017 - academic.oup.com
Pterocarpan forms the basic structure of leguminous phytoalexins, and most of the isoflavonoid pathway genes encoding the enzymes responsible for its biosynthesis have been …
Number of citations: 55 academic.oup.com
D Fischer, C Ebenau-Jehle, H Grisebach - Phytochemistry, 1990 - Elsevier
An NADPH-dependent pterocarpan synthase from elicitor-challenged soybean cell cultures was partially purified by a five-step procedure. The enzyme catalyses conversion of (3R)2′-…
Number of citations: 31 www.sciencedirect.com
G Alagona, C Ghio, S Monti - Physical Chemistry Chemical Physics, 2004 - pubs.rsc.org
The relative stability of possible arrangements of the pterocarpan fused ring system and the conformational preferences of the side chains present in two natural compounds, 3,9-…
Number of citations: 15 pubs.rsc.org
MD Woodward - Phytochemistry, 1980 - Elsevier
Following fungal-inoculation, P. vulgaris was found to produce small amounts of 7,4′-dihydroxyisoflavone (daidzein), 7,2′,4′-trihydroxyisoflavone, 7,2′,4′-trihydroxyisoflavanone, (…
Number of citations: 80 www.sciencedirect.com
KM Weltring, W Barz, PM Dewick - Archives of Microbiology, 1981 - Springer
Fusarium sporotrichioides and Gibberella saubinetti O-demethylate 3,9-dimethoxypterocarpan to 3-methoxy-9-hydroxypterocarpan and then 3,9-dihydroxypterocarpan. F. anguioides …
Number of citations: 12 link.springer.com
JL Ingham, S Tahara - Zeitschrift für Naturforschung C, 1985 - degruyter.com
Following inoculation with the fungus Helm inthosporium carbonum , excised leaflets of the tropical papilionate legume Calopogonium mucunoides have been found to produce …
Number of citations: 23 www.degruyter.com

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